7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine CAS number and identifiers
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine CAS number and identifiers
An In-Depth Technical Guide to 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
Introduction
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic organic compound featuring a fused imidazopyridine bicyclic system. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. As a functionalized building block, it provides a versatile platform for the synthesis of more complex molecules targeting a range of biological pathways. The strategic placement of the bromine atom at the 7-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 3-position of the imidazole ring defines its isomeric form and influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of its identifiers, properties, potential synthetic routes, applications, and essential safety protocols.
Compound Identification and Physicochemical Properties
Accurate identification is critical for sourcing, synthesis, and regulatory compliance. The primary identifiers and computed physicochemical properties for 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1784125-40-1 | [1][2] |
| Molecular Formula | C₇H₆BrN₃ | [1][3] |
| Molecular Weight | 212.05 g/mol | [1][3] |
| IUPAC Name | 7-bromo-3-methylimidazo[4,5-c]pyridine | [3] |
| Synonyms | 7-bromo-3-methylimidazo[4,5-c]pyridine | [1] |
| InChI | InChI=1S/C7H6BrN3/c1-11-4-10-7-5(8)2-9-3-6(7)11/h2-4H,1H3 | [3] |
| InChIKey | FWFHFUQDFXBGKM-UHFFFAOYSA-N | [3] |
| SMILES | CN1C=NC2=C1C=NC=C2Br | [1] |
| Physical Form | Solid, Powder or Crystals | [4] |
| Purity | Typically ≥95-98% | [1][4] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | [1][3] |
| LogP | 1.73 | [1] |
Synthesis and Characterization
General Synthetic Approach
A logical precursor would be 7-Bromo-1H-imidazo[4,5-c]pyridine (CAS 90993-26-3)[6]. The methylation can be achieved using a standard methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, Acetone) is critical to control selectivity and yield.
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization
To confirm the structure and purity of the synthesized compound, a suite of analytical techniques is employed. Chemical suppliers often provide Certificates of Analysis (COA) which may include data from the following methods[7]:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and position of the methyl group and the substitution pattern on the pyridine ring. For analogous N-methyl bromo-imidazopyridines, the methyl proton signal typically appears around 3.9 ppm in DMSO-d6.[5]
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Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight (212.05 g/mol ) and provide fragmentation patterns that support the proposed structure.[7]
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, typically reported as a percentage (e.g., >97%).[7]
Applications in Research and Drug Development
The imidazo[4,5-c]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[8] 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine serves not as an end-product therapeutic itself, but as a crucial intermediate for creating libraries of novel drug candidates.
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Scaffold for Kinase Inhibitors: The imidazopyridine scaffold has been successfully utilized to develop potent inhibitors of various kinases, which are critical targets in oncology. For instance, related 3H-imidazo[4,5-b]pyridines have been identified as potent inhibitors of c-Met kinase, a key driver in many cancers.[9]
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Anticancer and Antiviral Agents: The broader class of imidazopyridines has shown promise as potential anticancer and antiviral agents.[5][10][11] The bromo-substituent on this specific compound is a key functional handle for medicinal chemists. It allows for the use of powerful synthetic reactions like Suzuki or Buchwald-Hartwig cross-coupling to attach other molecular fragments, enabling the exploration of the chemical space around the core to optimize potency and selectivity.
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Heterocyclic Building Block: In a broader sense, it is a valuable building block for synthesizing more complex heterocyclic systems, which are fundamental components of many pharmaceuticals.[6][8][12]
Caption: Role as a versatile scaffold in drug discovery workflows.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this chemical to ensure personnel safety and maintain compound integrity. The available safety data indicates the following precautions.[13]
| Safety Aspect | Information | Source(s) |
| Signal Word | Warning | [14] |
| Pictogram | GHS07 (Exclamation Mark) | [14] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Use a NIOSH/MSHA approved respirator if ventilation is inadequate. | [13][15] |
| Handling | Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust. Wash hands thoroughly after handling.[15] Ensure adequate ventilation.[15] | |
| First Aid | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [13][15] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[13][15] Sources vary on temperature, recommending either room temperature or refrigerated (2-8°C) storage.[1][4][14] For long-term stability, refrigerated storage under an inert atmosphere is advisable. |
References
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7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem, National Institutes of Health. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
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Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
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Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC, National Institutes of Health. [Link]
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Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed, National Institutes of Health. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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